molecular formula C21H23ClN4OS B2584153 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 4233-06-1

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2584153
CAS No.: 4233-06-1
M. Wt: 414.95
InChI Key: RWOQYEIGYXDWHP-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a chemical hybrid compound of significant interest in medicinal chemistry and pharmacology research. Its molecular structure incorporates two pharmaceutically relevant motifs: an aryl piperazine and a quinazolinone core. The 3-chlorophenylpiperazine group is a well-characterized pharmacophore known for its high affinity for various central nervous system (CNS) receptors . This moiety is frequently investigated in the context of neuropsychiatric disorders, and compounds featuring it often display potent activity as receptor agonists, antagonists, or inverse agonists . Concurrently, the 2-thioxo-quinazolin-4-one scaffold is a privileged structure in drug discovery, associated with a wide range of biological activities. This heterocyclic system is commonly explored for its potential as an enzyme inhibitor, particularly targeting proteases and kinases, and has been investigated in relation to inflammatory and oncological pathways . The strategic linkage of these two potent fragments suggests that this compound is a valuable tool for researchers developing novel therapeutic agents. Its primary research utility lies in the screening and study of multi-target therapies, particularly for complex CNS conditions where modulation of multiple pathways can be beneficial. Investigations may focus on its potential dopaminergic activity, given that similar hybrid molecules have been developed as dopamine D2/D3 receptor agonists with additional iron-chelating and antioxidant properties for potential application in Parkinson's disease research . Furthermore, the compound serves as a key intermediate for further chemical elaboration, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15,18H,4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMNYPUTLWUMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3C=CC=CC3=NC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core, a piperazine moiety, and a chlorophenyl group. Its molecular formula is C17H24ClN3SC_{17}H_{24}ClN_3S with a molecular weight of approximately 347.92 g/mol. The presence of sulfur in the sulfanylidene group contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the tetrahydroquinazoline ring.
  • Introduction of the piperazine and chlorophenyl substituents.
  • Addition of the sulfanylidene group.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationTetrahydroquinazoline precursors
2SubstitutionPiperazine derivatives
3Sulfanylidene introductionSulfur-containing reagents

Antitumor Activity

Research indicates that compounds similar to 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit promising antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal effects against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuropharmacological Effects

The piperazine component is known for its interaction with serotonin receptors. Compounds like this one have been studied for their potential as antidepressants by modulating serotonin pathways. Specifically, they may act as agonists or antagonists at the 5-HT receptors, contributing to mood regulation .

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInduction of apoptosis
AntibacterialMembrane disruption
AntifungalInhibition of metabolic pathways
NeuropharmacologicalSerotonin receptor modulation

Case Studies

A notable study focused on the neuropharmacological effects of related compounds demonstrated significant antidepressant-like activity in animal models using the forced swim test (FST). Compounds that exhibited high affinity for serotonin receptors showed improved efficacy compared to traditional antidepressants .

Another case study highlighted the compound's ability to inhibit specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This inhibition suggests potential drug-drug interactions that need to be carefully evaluated during therapeutic use .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to tetrahydroquinazoline derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.

Antidepressant Activity

The piperazine component is known for its psychotropic effects. Compounds containing piperazine rings have been explored for their antidepressant properties. Research indicates that modifications in the piperazine structure can lead to improved serotonin receptor affinity, potentially making this compound a candidate for treating depression .

Antimalarial Activity

In silico studies and subsequent biological evaluations have suggested that similar quinazoline derivatives can act as antimalarial agents. These compounds have been tested against Plasmodium falciparum, showing promising results that warrant further investigation into the specific mechanisms by which they exert their effects .

Synthesis and Characterization

The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multi-step reactions that typically include the formation of the tetrahydroquinazoline core followed by the introduction of the piperazine side chain. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives similar to this compound revealed that certain modifications significantly enhance antimicrobial activity. For example, compounds with specific substituents showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml , indicating their potential as future therapeutic agents against resistant strains .

Case Study 2: Antidepressant Screening

In a pharmacological screening involving various piperazine derivatives, one compound demonstrated a notable increase in serotonin receptor binding affinity compared to standard antidepressants. This suggests that structural modifications in related compounds may lead to new treatments for mood disorders .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine derivatives are prevalent in CNS-targeting drugs. Key structural analogs include:

Compound Core Structure Substituents Reported Activity
Target Compound Tetrahydroquinazolinone 3-(3-Chlorophenylpiperazinyl)propyl, 2-sulfanylidene Not explicitly reported
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Piperazine 3-Chlorophenyl, 3-chloropropyl Intermediate in synthesis; no direct activity data
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one 1,2,4-Triazolone 3-Chlorophenylpiperazinylpropyl, ethyl, phenoxyethyl Antidepressant (Nefazodone analog); serotonin 5-HT2A antagonism
N-[(4-Aryl)piperazinylalkyl]imides of succinic acid Succinimide 4-Arylpiperazinylalkyl Anticonvulsant (MES ED50: 30–60 mg/kg; scMet ED50: 15–40 mg/kg)

Key Observations :

  • Piperazine Substituents : The 3-chlorophenyl group is shared across analogs, suggesting affinity for serotonin or dopamine receptors. The propyl linker in the target compound may improve CNS penetration compared to shorter chains .
  • Core Structure Differences: The tetrahydroquinazolinone core of the target compound differs from triazolone (Nefazodone analog) or succinimide cores in other analogs. Quinazolinones are associated with kinase inhibition or GABAergic activity, while triazolones are linked to serotonin modulation .
Pharmacological Profiles

Anticonvulsant Activity: Compounds like N-[(4-aryl)piperazinylalkyl]succinimides () show efficacy in maximal electroshock (MES) and pentylenetetrazole (scMet) tests.

Antidepressant/Sedative Activity: The Nefazodone analog () demonstrates 5-HT2A antagonism and weak serotonin reuptake inhibition. The target compound’s piperazine-propyl chain resembles Nefazodone’s structure, but the quinazolinone core may shift receptor selectivity .

Metabolic and Physicochemical Comparisons
  • Lipophilicity : The propyl linker and sulfanylidene group in the target compound likely increase logP compared to succinimide derivatives, improving blood-brain barrier permeability .
  • Metabolic Stability : Sulfanylidene groups can resist oxidative degradation, contrasting with triazolones, which are prone to hepatic metabolism .

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